molecular formula C9H9NO4 B15077586 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B15077586
M. Wt: 195.17 g/mol
InChI Key: SKBMOBUYXGBBMZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a furan ring, an amino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of furan-2-ylmethanamine with suitable precursors under controlled conditions. One common method involves the condensation of furan-2-ylmethanamine with an appropriate aldehyde, followed by further reactions to introduce the oxobutenoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as microwave-assisted synthesis, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan derivatives with different functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The furan ring and amino group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Furan-2-ylmethyl)amino)benzoic acid
  • N’-acryloyl-N’-phenylfuran-2-carbohydrazide
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(E)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+

InChI Key

SKBMOBUYXGBBMZ-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C(=O)O

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.